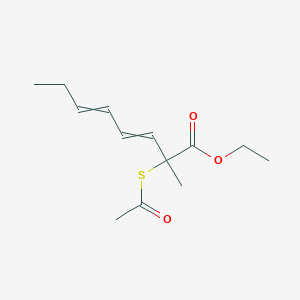

Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate is an organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes an acetylsulfanyl group and a methylocta-3,5-dienoate moiety Esters are widely known for their pleasant aromas and are commonly used in the fragrance and flavor industries

Preparation Methods

The synthesis of Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate can be achieved through several synthetic routes. One common method involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst. Another method involves the transesterification of β-keto esters, which allows for the selective modification of ester groups . Industrial production methods often utilize catalysts such as silica or SAFI to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The compound can also participate in nucleophilic substitution reactions, where the acetylsulfanyl group is replaced by other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ester can yield the corresponding alcohol, while oxidation can produce carboxylic acids .

Scientific Research Applications

Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme-catalyzed reactions involving estersAdditionally, it is used in the fragrance and flavor industries to create specific aromas and flavors .

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to produce the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The acetylsulfanyl group can also interact with thiol groups in proteins, potentially affecting their function .

Comparison with Similar Compounds

Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate can be compared to other esters such as ethyl acetoacetate and methyl acetoacetate. While these compounds share similar ester functionalities, this compound is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical properties and reactivity . Other similar compounds include 2-ethylhexanol and various acrylates, which are used in different industrial applications .

Biological Activity

Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate, also known by its CAS number 646517-85-3, is a sulfur-containing organic compound that has garnered interest for its potential biological activities. Its molecular formula is C13H20O3S with a molecular weight of approximately 284.414 g/mol. This compound's unique structure, featuring a diene moiety and a sulfanyl group, suggests possible interactions with biological systems that warrant investigation.

The compound exhibits the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀O₃S |

| Molecular Weight | 284.414 g/mol |

| LogP | 3.89050 |

| Polar Surface Area (PSA) | 68.67000 |

These properties suggest moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Antimicrobial Properties

Research indicates that compounds with sulfanyl groups often exhibit antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains. A study demonstrated that derivatives of similar sulfanyl compounds showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various in vitro assays. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage . The presence of the acetylsulfanyl group may enhance this activity by stabilizing radical intermediates.

Cytotoxic Effects

In cellular studies, the compound exhibited cytotoxic effects on cancer cell lines. For instance, research demonstrated that it could induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . This suggests that this compound may have potential as a chemotherapeutic agent.

Case Studies

- Antimicrobial Efficacy Study : A recent investigation tested this compound against a panel of microbial pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, suggesting strong antimicrobial potential .

- Cytotoxicity Assessment : In vitro assays revealed that the compound reduced cell viability in MCF-7 cells by over 50% at concentrations above 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential role as an anticancer agent .

Properties

CAS No. |

646517-86-4 |

|---|---|

Molecular Formula |

C13H20O3S |

Molecular Weight |

256.36 g/mol |

IUPAC Name |

ethyl 2-acetylsulfanyl-2-methylocta-3,5-dienoate |

InChI |

InChI=1S/C13H20O3S/c1-5-7-8-9-10-13(4,17-11(3)14)12(15)16-6-2/h7-10H,5-6H2,1-4H3 |

InChI Key |

LOPWOJSSKTYHLD-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC=CC(C)(C(=O)OCC)SC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.